

3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

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An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

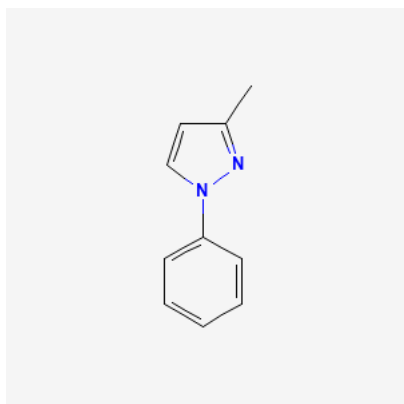
Abstract

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their derivatives are integral to many pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on a specific derivative, **3-Methyl-1-phenyl-1H-pyrazole**, providing a detailed overview of its chemical identity, structural characteristics, synthesis, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure and Nomenclature

The compound **3-Methyl-1-phenyl-1H-pyrazole** is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Chemical Structure:



IUPAC Name: **3-methyl-1-phenyl-1H-pyrazole**[\[1\]](#)

Physicochemical and Spectroscopic Data

Quantitative data for **3-Methyl-1-phenyl-1H-pyrazole** (CAS No: 1128-54-7) are summarized below. This information is critical for its identification, purification, and characterization.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
Exact Mass	158.084398327 Da	[1]
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (s), 2.37 (s, 3H)	[2]
Mass Spectrometry	(GC-MS, EI) m/z: 158 (M ⁺ , 100.0%), 157 (47.9%), 130 (17.0%), 90 (8.8%), 77 (20.1%)	[2]
Infrared (IR)	(Vapor Phase) Major peaks include those corresponding to C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations.	[1]

Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

- 1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)
- Phenylhydrazine
- Ethanol (Solvent)
- Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)
- Silica gel for column chromatography

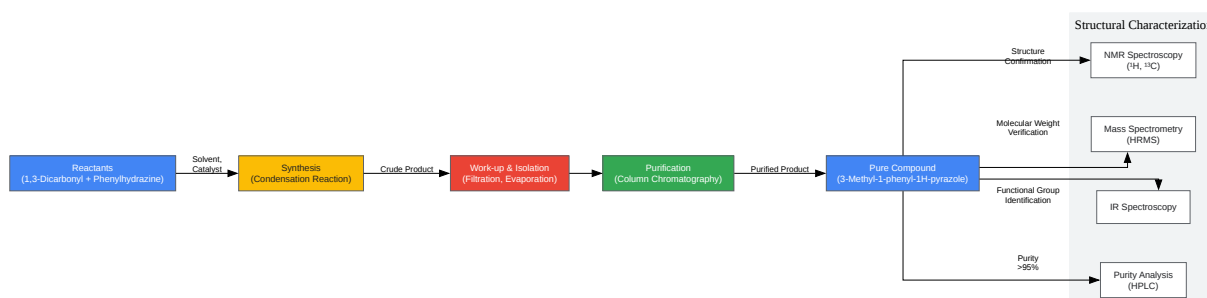
Procedure:

- A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).
- Ethanol (10 mL) is added as the solvent.
- A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the catalyst is filtered off from the reaction mixture.
- The solvent is evaporated under reduced pressure to obtain the crude product.
- The crude product is purified by column chromatography over silica gel to afford the pure pyrazole derivative.[3]

Note: While the provided reference outlines the general synthesis of various pyrazoles, the specific 1,3-dicarbonyl precursor for **3-Methyl-1-phenyl-1H-pyrazole** would be 1-phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be required for this specific isomer.

Workflow and Process Visualization

The synthesis and characterization of a novel heterocyclic compound like **3-Methyl-1-phenyl-1H-pyrazole** follows a structured workflow from initial reaction to final analysis. This process ensures the identity, purity, and structural integrity of the synthesized molecule.



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Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Biological and Pharmacological Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities.[4] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[5] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While specific quantitative biological data for **3-Methyl-1-phenyl-1H-pyrazole** is not extensively reported in public literature, its structural motif is of significant interest. It often serves as a key intermediate or starting material for the synthesis of more complex, biologically active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-inflammatory and analgesic properties.[6] Researchers often modify the core structure of compounds like **3-Methyl-1-phenyl-1H-pyrazole** to optimize activity against specific biological targets.

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